

Methyl 5-amino-2-hydroxybenzoate synthesis from 5-nitrosalicylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 5-amino-2-hydroxybenzoate
Cat. No.:	B125376

[Get Quote](#)

Synthesis of Methyl 5-amino-2-hydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

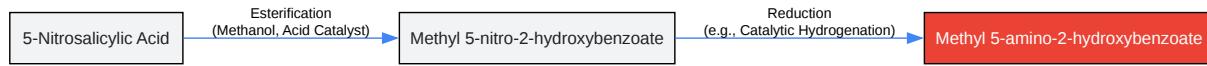
This technical guide provides a comprehensive overview of the synthesis of **methyl 5-amino-2-hydroxybenzoate**, a valuable intermediate in the pharmaceutical and fine chemical industries. The synthesis originates from 5-nitrosalicylic acid and can proceed through two primary synthetic pathways. This document outlines detailed experimental protocols for each route, presents quantitative data in structured tables for comparative analysis, and includes visualizations of the chemical pathways and experimental workflows to aid in comprehension and practical application.

Introduction

Methyl 5-amino-2-hydroxybenzoate, also known as methyl 5-aminosalicylate, is a key building block in the synthesis of various pharmaceutical compounds and other specialty chemicals.^[1] Its structure, containing amino, hydroxyl, and methyl ester functionalities on an aromatic ring, makes it a versatile precursor for further chemical modifications. The synthesis

typically starts from 5-nitrosalicylic acid, a commercially available starting material. This guide explores the two main strategies for this transformation:

- Route A: Esterification of 5-nitrosalicylic acid to form methyl 5-nitro-2-hydroxybenzoate, followed by the reduction of the nitro group.
- Route B: Reduction of 5-nitrosalicylic acid to 5-aminosalicylic acid, followed by esterification of the carboxylic acid.


This document provides a detailed examination of both routes, offering researchers the necessary information to select the most suitable method based on available equipment, desired yield, and safety considerations.

Synthetic Pathways

The synthesis of **methyl 5-amino-2-hydroxybenzoate** from 5-nitrosalicylic acid can be achieved through two distinct, multi-step pathways. The choice between these routes will depend on factors such as reagent availability, scalability, and preferred purification methods.

Route A: Esterification Followed by Reduction

This pathway involves the initial protection of the carboxylic acid functionality as a methyl ester, followed by the chemical reduction of the nitro group to an amine.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for Route A.

Route B: Reduction Followed by Esterification

In this alternative route, the nitro group of 5-nitrosalicylic acid is first reduced to an amino group to yield 5-aminosalicylic acid. The subsequent step involves the esterification of the carboxylic acid to afford the final product.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for Route B.

Experimental Protocols

The following sections provide detailed experimental procedures for the key transformations in both synthetic routes.

Route A: Experimental Procedures

Step 1: Esterification of 5-Nitrosalicylic Acid to Methyl 5-nitro-2-hydroxybenzoate

This procedure is based on the Fischer-Speier esterification method.[2][3][4]

- Reagents and Materials:

- 5-Nitrosalicylic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (saturated)
- Brine
- Anhydrous sodium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar

- Heating mantle
- Separatory funnel
- Rotary evaporator
- Procedure:
 - In a round-bottom flask, suspend 5-nitrosalicylic acid (1.0 eq) in an excess of anhydrous methanol.
 - Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops) to the suspension.
 - Attach a reflux condenser and heat the mixture to reflux with stirring.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Once the reaction is complete, allow the mixture to cool to room temperature.
 - Remove the excess methanol using a rotary evaporator.
 - Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
 - Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 5-nitro-2-hydroxybenzoate.
 - The crude product can be purified by recrystallization or column chromatography.

Step 2: Reduction of Methyl 5-nitro-2-hydroxybenzoate to **Methyl 5-amino-2-hydroxybenzoate**

This procedure utilizes catalytic hydrogenation, a common and efficient method for nitro group reduction.[\[5\]](#)[\[6\]](#)

- Reagents and Materials:

- Methyl 5-nitro-2-hydroxybenzoate
- Palladium on carbon (10% Pd/C)
- Methanol or Ethanol
- Hydrogen gas
- Inert gas (Nitrogen or Argon)
- Hydrogenation vessel (e.g., Parr hydrogenator)
- Filter aid (e.g., Celite®)

• Procedure:

- In a suitable hydrogenation vessel, dissolve methyl 5-nitro-2-hydroxybenzoate (1.0 eq) in methanol or ethanol.
- Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.
- Seal the vessel and purge with an inert gas to remove air.
- Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
- Filter the reaction mixture through a pad of filter aid to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain **methyl 5-amino-2-hydroxybenzoate**.

Route B: Experimental Procedures

Step 1: Reduction of 5-Nitrosalicylic Acid to 5-Aminosalicylic Acid

This protocol is adapted from established methods for the reduction of nitroarenes.[\[7\]](#)

- Reagents and Materials:

- 5-Nitrosalicylic acid
- Iron powder (fine grade)
- Concentrated Hydrochloric Acid
- Ethanol
- Water
- Sodium carbonate or Sodium hydroxide solution
- Round-bottom flask
- Reflux condenser

- Procedure:

- In a round-bottom flask equipped with a reflux condenser, add 5-nitrosalicylic acid (1.0 eq) and a mixture of ethanol and water.
- Heat the mixture and add iron powder in portions, followed by the slow addition of concentrated hydrochloric acid.
- After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC.
- Once the reaction is complete, cool the mixture and neutralize with a solution of sodium carbonate or sodium hydroxide.
- Filter the hot solution to remove iron salts.
- Acidify the filtrate to precipitate the 5-aminosalicylic acid.
- Collect the product by filtration, wash with cold water, and dry.

Step 2: Esterification of 5-Aminosalicylic Acid to **Methyl 5-amino-2-hydroxybenzoate**

This detailed protocol is based on a reported synthesis of methyl 5-aminosalicylate.[\[8\]](#)

- Reagents and Materials:

- 5-Aminosalicylic acid
- Methanol
- Thionyl chloride
- Sodium hydroxide solution (25% w/v)
- Sodium carbonate solution (20% w/v)
- Water
- Four-necked flask with reflux condenser, dropping funnel, thermometer, and mechanical stirrer

- Procedure:

- In a 5-liter four-necked flask, add methanol (3500 mL) and 5-aminosalicylic acid (500 g, 3.26 mol) and begin stirring.
- Maintain the reaction temperature between 35-40 °C and slowly add thionyl chloride (600 mL, 8.16 mol) dropwise over approximately 2 hours.
- After the addition is complete, heat the reaction mixture to reflux for 15-16 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Distill off approximately 2000 mL of methanol at atmospheric pressure.
- Azeotropically distill the remaining methanol with water under reduced pressure to obtain a slurry.

- Pour the slurry into water (3500 mL) and adjust the pH to 5.0 with 25% (w/v) NaOH solution, then to 7.0-7.5 with 20% (w/v) Na₂CO₃ solution.
- Filter the precipitated solid and wash with water.
- Dry the filter cake under reduced pressure at 65 °C to a constant weight to yield **methyl 5-amino-2-hydroxybenzoate**.

Data Presentation

The following tables summarize the key quantitative data for the described synthetic routes.

Table 1: Comparison of Synthetic Routes

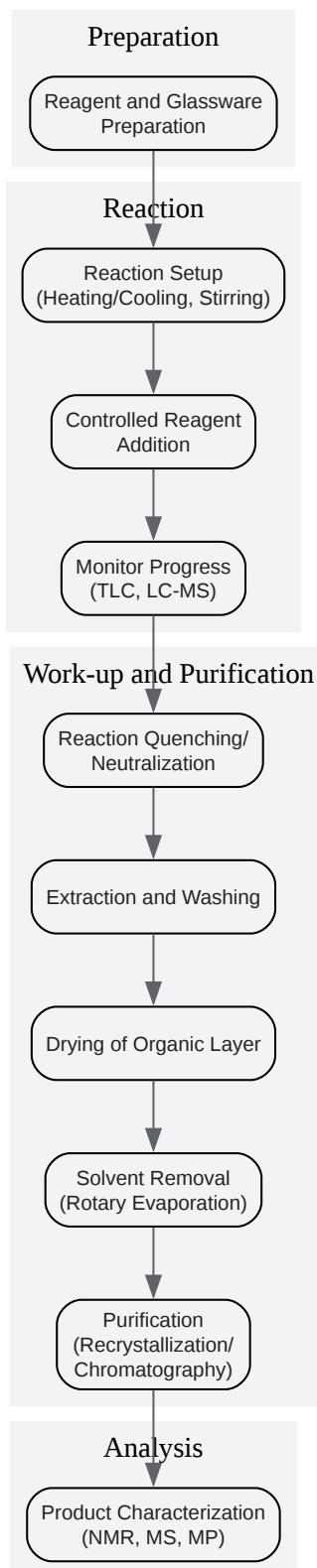

Parameter	Route A: Esterification then Reduction	Route B: Reduction then Esterification
Starting Material	5-Nitrosalicylic acid	5-Nitrosalicylic acid
Intermediate 1	Methyl 5-nitro-2-hydroxybenzoate	5-Aminosalicylic acid
Key Reagents	Methanol, H ₂ SO ₄ , Pd/C, H ₂	Fe, HCl, Methanol, SOCl ₂
Overall Yield	Potentially high	Reported high yield for esterification step (90%)[8]
Key Considerations	Requires hydrogenation equipment	Involves handling of thionyl chloride

Table 2: Physical and Spectral Data for **Methyl 5-amino-2-hydroxybenzoate**

Property	Value	Reference
Molecular Formula	C ₈ H ₉ NO ₃	[1]
Molecular Weight	167.16 g/mol	[1]
Appearance	White to off-white crystalline solid	[1]
Melting Point	93-95 °C	[8]
¹ H-NMR (CDCl ₃)	δ 3.92 (s, 3H), 6.85 (m, 2H), 7.16 (d, 1H)	[8]
Mass Spectrum (m/z)	167 (M+), 135, 107, 79	[8]

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis of **methyl 5-amino-2-hydroxybenzoate**.

[Click to download full resolution via product page](#)

Caption: General experimental workflow.

Conclusion

This technical guide provides two viable and detailed synthetic routes for the preparation of **methyl 5-amino-2-hydroxybenzoate** from 5-nitrosalicylic acid. Route A, involving esterification followed by reduction, is a classic approach suitable for laboratories equipped for catalytic hydrogenation. Route B, which proceeds via reduction and subsequent esterification with thionyl chloride, offers a high-yielding alternative for the final step. The choice of synthetic strategy will be dictated by the specific needs and resources of the research or development team. The provided experimental protocols, data tables, and visualizations serve as a comprehensive resource for the successful synthesis and characterization of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 42753-75-3: Methyl 5-amino-2-hydroxybenzoate [cymitquimica.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid - Google Patents [patents.google.com]
- 8. METHYL 5-AMINOSALICYLATE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Methyl 5-amino-2-hydroxybenzoate synthesis from 5-nitrosalicylic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b125376#methyl-5-amino-2-hydroxybenzoate-synthesis-from-5-nitrosalicylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com